4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1249340-50-8
VCID: VC3071334
InChI: InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2
SMILES: C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl
Molecular Formula: C9H6Cl3N3
Molecular Weight: 262.5 g/mol

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

CAS No.: 1249340-50-8

Cat. No.: VC3071334

Molecular Formula: C9H6Cl3N3

Molecular Weight: 262.5 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole - 1249340-50-8

Specification

CAS No. 1249340-50-8
Molecular Formula C9H6Cl3N3
Molecular Weight 262.5 g/mol
IUPAC Name 4-(chloromethyl)-1-(3,5-dichlorophenyl)triazole
Standard InChI InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2
Standard InChI Key XYHHVCVBJQEWHU-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole features a 1,2,3-triazole core with a chloromethyl group at the 4-position and a 3,5-dichlorophenyl group directly attached to the nitrogen at the 1-position. This differs from the related compound 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole, which has a methylene bridge between the triazole and phenyl rings. The 1,2,3-triazole ring is a five-membered heterocyclic system containing three consecutive nitrogen atoms, which contributes significantly to the compound's chemical behavior and potential biological interactions . This heterocyclic structure provides nitrogen atoms that can participate in hydrogen bonding with biological targets and contributes to the compound's stability in various conditions .

The presence of the chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. The 3,5-dichlorophenyl group at the 1-position contributes to the compound's lipophilicity and may influence its interactions with biological targets through electronic effects and potential halogen bonding. The combination of these structural elements creates a versatile compound with potential for further functionalization and diverse biological activities.

Physical and Chemical Properties

The physical and chemical properties of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole are influenced by its structural components. Based on data from structurally related triazole compounds, the following table summarizes the estimated properties of this compound:

PropertyValue/CharacteristicInfluencing Structural Feature
Molecular FormulaC9H6Cl3N3Core structure with three chlorine atoms
AppearanceLikely a crystalline solidTypical for similar triazole derivatives
SolubilityLimited water solubility; soluble in organic solventsPresence of lipophilic chlorine atoms
StabilityStable under normal conditions1,2,3-triazole ring stability
ReactivityReactive at chloromethyl positionPresence of reactive chloromethyl group
Acidity/BasicityWeakly basic due to nitrogen atomsTriazole ring nitrogen atoms

The 1,2,3-triazole ring in this compound exhibits remarkable stability in both acidic and basic conditions, contributing to its potential utility in various applications . The presence of the three chlorine atoms enhances the compound's lipophilicity, which may influence its membrane permeability and distribution in biological systems. These properties make the compound particularly interesting for pharmaceutical applications where stability and specific distribution profiles are desired.

Spectroscopic Properties

The characterization of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole typically involves various spectroscopic techniques that provide information about its structure. Based on data from related triazole compounds, the expected spectroscopic features include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the triazole C5-H proton (typically appearing around 7.5-8.5 ppm), the chloromethyl CH2 protons, and the aromatic protons of the dichlorophenyl group

    • 13C NMR would display signals for the triazole carbons, the chloromethyl carbon, and the aromatic carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for the triazole ring vibrations (approximately 1400 cm-1 for N=N stretching)

    • C-H stretching vibrations for aromatic (approximately 3120-3140 cm-1) and aliphatic groups

    • C-Cl stretching vibrations

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Characteristic fragmentation patterns involving loss of chlorine atoms

These spectroscopic techniques are essential for confirming the structure, assessing the purity, and monitoring reactions involving 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole in research and development settings.

Synthesis Methods

Click Chemistry Approach

The synthesis of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole and related triazole derivatives typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as Click Chemistry. This synthetic approach represents one of the most efficient methods for constructing the 1,2,3-triazole ring system and is noted for its high efficiency and selectivity, allowing for the formation of complex molecules under mild conditions.

The general synthetic route would involve:

  • Preparation of 3,5-dichlorophenyl azide from the corresponding aniline or aryl halide

  • Reaction of this azide with propargyl chloride (3-chloro-1-propyne) in the presence of a copper(I) catalyst

  • Purification of the final product

This methodology offers several advantages:

  • High regioselectivity for 1,4-disubstituted 1,2,3-triazoles

  • Mild reaction conditions

  • High yields

  • Tolerance of various functional groups

The Click Chemistry approach has revolutionized the synthesis of triazole compounds, making previously challenging structures more accessible and enabling the rapid generation of diverse compound libraries for screening and structure-activity relationship studies.

Alternative Synthetic Approaches

While the Click Chemistry approach is predominant, alternative synthetic strategies for obtaining 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole might include:

  • Thermal azide-alkyne cycloaddition (without catalyst) - typically results in mixtures of 1,4- and 1,5-disubstituted triazoles that would require separation

  • Direct functionalization of simpler triazole derivatives - such as halogenation of 4-methyl-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

  • Modification of related triazole compounds through substituent transformations

Synthetic Challenges and Considerations

The synthesis of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole presents several challenges that must be addressed for optimal results:

ChallengeConsiderationPotential Solution
RegioselectivityFormation of 1,4- vs. 1,5-disubstituted triazolesUse of copper catalyst to favor 1,4-disubstitution
Azide SafetyPotential hazards associated with azide intermediatesIn situ generation of azides; small-scale procedures
PurificationSeparation from reaction byproductsOptimized chromatographic methods
Scale-up IssuesHeat and mass transfer limitationsContinuous flow chemistry approaches

The optimization of reaction conditions would typically involve selection of appropriate catalyst systems, solvent optimization, temperature control, and development of efficient purification methods . These considerations are particularly important when scaling up the synthesis for larger-scale production or when high purity is required for biological testing.

Biological Activities

Biological ActivityPotential Target/MechanismSupporting Evidence
AntimicrobialCell wall/membrane disruption; enzyme inhibitionEfficacy of related triazoles against microbial pathogens
AntifungalInhibition of ergosterol biosynthesisEstablished activity of triazole scaffolds in antifungal drugs
AnticancerMultiple mechanisms including enzyme inhibition and apoptosis inductionCytotoxicity observed in related triazole derivatives
Enzyme InhibitionCholinesterase inhibitionAnti-ChE activity reported for 1,2,3-triazole derivatives

The 1,2,3-triazole ring confers favorable pharmacological properties, including low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions, which enhances the compound's potential as a drug candidate . These properties make triazole derivatives particularly valuable in the development of drugs that need to withstand various physiological conditions or overcome resistance mechanisms.

Structure-Activity Relationships

The biological activity of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole would be influenced by its specific structural features:

  • The 1,2,3-triazole core - Provides nitrogen atoms that can participate in hydrogen bonding with biological targets

  • The chloromethyl group at the 4-position - Offers potential for covalent interaction with nucleophilic residues in proteins

  • The 3,5-dichlorophenyl group at the 1-position - Contributes to lipophilicity and may facilitate specific interactions through halogen bonding

The specific positioning of substituents on both the triazole ring and the phenyl group can significantly impact biological activity, as demonstrated by variations in activity among structurally related triazole derivatives . The 3,5-dichloro substitution pattern on the phenyl ring may confer specific electronic and steric properties that influence receptor binding and biological responses. Understanding these structure-activity relationships is crucial for the rational design and optimization of triazole-based drugs for specific therapeutic applications.

Applications in Research and Development

Use as Synthetic Intermediate

The reactive chloromethyl group in 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole makes it valuable as a synthetic intermediate in the preparation of more complex molecules . This reactivity can be exploited for various transformations:

TransformationResulting FunctionalityPotential Application
Nucleophilic substitution with aminesAminomethyl derivativesDevelopment of amine-containing bioactive compounds
Reaction with thiolsSulfide derivativesCreation of sulfur-containing pharmaceutical agents
OxidationAldehydes, carboxylic acidsSynthesis of more complex structures
Cross-coupling reactionsCarbon-carbon bond formationConstruction of elaborate molecular architectures

These transformations enable the synthesis of libraries of triazole derivatives with diverse substitution patterns, facilitating structure-activity relationship studies and drug discovery efforts. The ability to easily modify the chloromethyl position makes this compound particularly valuable as a versatile building block in medicinal chemistry.

Research Tools and Probes

The compound may also serve as a valuable tool in chemical biology and medicinal chemistry research:

  • As a chemical probe for studying biological systems

  • In the development of affinity labels for protein labeling studies

  • As a structural motif in the design of molecular imaging agents

  • In structure-based drug design efforts targeting specific biological pathways

The reactive chloromethyl group can be exploited for the attachment of reporter groups or targeting moieties, making derivatives of this compound potentially useful for studying biological processes or developing diagnostic tools. This versatility in both synthetic chemistry and biological applications highlights the compound's value in multidisciplinary research contexts.

Comparative Analysis with Related Compounds

Comparison with Other Triazole Derivatives

Comparing 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole with structurally related triazole derivatives provides insights into the effects of specific structural modifications on properties and activities. The following table presents a comparison with several related compounds:

CompoundStructural DifferencePotential Impact on Properties/Activity
5-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazoleDifferent position of chloromethyl group; different chlorine substitution pattern on phenylMay alter binding orientation to biological targets
4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazoleAddition of methylene bridge between phenyl and triazoleIncreased conformational flexibility; altered electronic properties
4-Chloro-1H-1,2,3-triazoleSimpler structure without chloromethyl and phenyl groupsReduced lipophilicity; different biological target interactions
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazoleAbsence of chlorine substituents on phenyl ringReduced lipophilicity; altered electronic properties

These structural variations can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, resulting in different activity profiles. The systematic comparison of these related compounds provides valuable information for understanding structure-property relationships and guiding the design of optimized derivatives.

Effects of Structural Modifications

The specific effects of structural modifications on the properties and activities of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole might include:

  • Changes in lipophilicity - Affecting membrane permeability and distribution in biological systems

  • Alterations in electronic properties - Influencing interactions with biological targets

  • Modifications in metabolic stability - Affecting the compound's half-life in biological systems

  • Changes in binding affinity to specific targets - Impacting biological activity and selectivity

Understanding these structure-property and structure-activity relationships is crucial for the rational design and optimization of triazole-based compounds for specific applications. The ability to predict how structural modifications will influence properties and activities enables more efficient development of derivatives with enhanced characteristics for particular applications.

Current Research and Future Directions

Recent Advances

Recent research on triazole derivatives like 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole has focused on:

  • Development of more efficient and sustainable synthetic methods

  • Exploration of novel applications in drug discovery

  • Detailed characterization of biological activities

  • Elucidation of mechanisms of action at the molecular level

The ongoing interest in 1,2,3-triazole chemistry continues to drive innovation in both synthetic methodologies and applications, with potential benefits for pharmaceutical development and other fields. Advances in synthetic techniques, such as continuous flow chemistry and photocatalysis, have expanded the accessibility and diversity of triazole derivatives, enabling more comprehensive exploration of their potential applications.

Future Research Opportunities

Future research directions for 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole may include:

Research DirectionPotential ApproachExpected Outcome
Comprehensive biological evaluationScreening against diverse biological targetsIdentification of specific biological activities
Structure optimizationSystematic modification of substituentsCompounds with enhanced potency or selectivity
Mechanism of action studiesComputational and experimental approachesUnderstanding of molecular interactions with targets
Novel synthetic applicationsExploration as building block in complex synthesisNew synthetic methodologies and products

These research avenues would contribute to a more comprehensive understanding of the compound's properties and potential applications, potentially leading to valuable innovations in drug discovery and synthetic chemistry. The multidisciplinary nature of triazole research, spanning organic synthesis, medicinal chemistry, and biological evaluation, provides numerous opportunities for collaborative investigations and breakthrough discoveries.

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